Paliperidone Z-Oxime
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Overview
Description
Paliperidone Z-Oxime is a chemical compound with the molecular formula C23H28F2N4O3 and a molecular weight of 446.49 g/mol . It is an impurity standard of Paliperidone, an antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder . This compound is characterized by its pale yellow solid form and slight solubility in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Z-Oxime involves the reaction of Paliperidone with hydroxylamine hydrochloride under specific conditions. A typical method includes heating a mixture of the ketone or aldehyde (Paliperidone), fine powder of calcium oxide, and hydroxylamine hydrochloride in an oil bath . The reaction is stirred with a magnetic stirrer in the presence of air for an appropriate time to yield the oxime product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Paliperidone Z-Oxime undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxime derivatives.
Reduction: Reduction of the oxime group to amine.
Substitution: Substitution reactions involving the oxime group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Paliperidone Z-Oxime has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Paliperidone.
Mechanism of Action
The mechanism of action of Paliperidone Z-Oxime is not fully understood but is believed to be similar to that of Paliperidone. Paliperidone exerts its effects through antagonism of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, which may explain some of its other effects .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as Pralidoxime.
HI-6: A reactivator of acetylcholinesterase inhibited by organophosphates.
Trimedoxime: An oxime with applications in treating organophosphate poisoning.
Methoxime: Used in the synthesis of various pharmacological derivatives.
Uniqueness of Paliperidone Z-Oxime
This compound is unique due to its specific role as an impurity standard for Paliperidone, aiding in the quality control and development of Paliperidone-based pharmaceuticals . Unlike other oximes primarily used as antidotes, this compound’s significance lies in its application in the pharmaceutical industry and research.
Properties
IUPAC Name |
3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNKYXBDIXTFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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